molecular formula C18H16N2O4 B5788145 N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-methoxybenzamide

N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-methoxybenzamide

Cat. No.: B5788145
M. Wt: 324.3 g/mol
InChI Key: PLANHGPJHTZLON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-methoxybenzamide is a compound that has garnered interest due to its potential applications in various scientific fields. This compound is characterized by the presence of a pyrrolidinone ring and a methoxybenzamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-methoxybenzamide typically involves the coupling of 3-methoxybenzoic acid with 3-(2,5-dioxopyrrolidin-1-yl)aniline. The reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane . The reaction conditions often include stirring at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-methoxybenzamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate receptor activity, which can lead to its observed biological effects. For instance, it may inhibit calcium channels or interact with neurotransmitter receptors, contributing to its anticonvulsant and analgesic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-methoxybenzamide stands out due to its specific structural features, such as the methoxy group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This compound’s unique combination of functional groups allows it to interact with a diverse range of molecular targets, making it a versatile candidate for various applications .

Properties

IUPAC Name

N-[3-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-15-7-2-4-12(10-15)18(23)19-13-5-3-6-14(11-13)20-16(21)8-9-17(20)22/h2-7,10-11H,8-9H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLANHGPJHTZLON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.